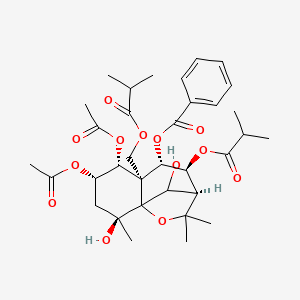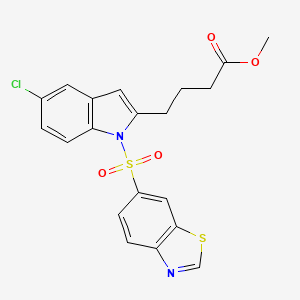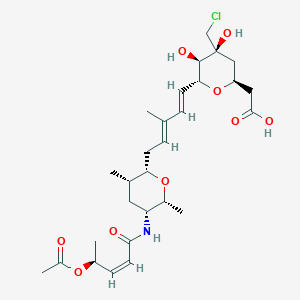
Thailanstatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thailanstatin B is a natural product isolated from the bacterium Burkholderia thailandensis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thailanstatin B involves complex organic chemistry techniques. The compound generally contains multiple stereocenters and a common (2 Z,4 S)-4-acetoxy-2-butenamide fragment, an (all-cis)-2,3,5,6-tetrasubstituted tetrahydropyran fragment, and a terminal oxane ring joined by a dienyl chain. Total synthesis approaches often employ multi-step reactions, including the formation of key intermediates and the use of protecting groups to control the stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Burkholderia thailandensis cultures. The compound is then extracted and purified using techniques such as UV-guided silica gel chromatography, ODS C18 chromatography, and semi-preparative HPLC. These methods ensure the isolation of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Thailanstatin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and are valuable for further research and development.
Scientific Research Applications
Thailanstatin B has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound serves as a valuable tool for studying pre-mRNA splicing mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate the role of splicing in cellular processes and to identify potential therapeutic targets.
Medicine: this compound shows promise as an antitumor agent due to its ability to inhibit cancer cell proliferation. It is being explored for its potential use in cancer therapy.
Industry: The compound's unique structure and biological activity make it a candidate for the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
Thailanstatin B exerts its effects by inhibiting pre-mRNA splicing, a critical process in gene expression. The compound binds to and disrupts the function of spliceosomal components, leading to the accumulation of unspliced pre-mRNA and the inhibition of protein synthesis. This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways Involved:
Spliceosome: this compound targets the spliceosome, a complex of proteins and RNA responsible for splicing pre-mRNA.
Pathways: The compound affects various signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Spliceostatin A
Spliceostatin B
Spliceostatin C
Properties
Molecular Formula |
C28H42ClNO9 |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
2-[(2S,4S,5R,6R)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-(chloromethyl)-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C28H42ClNO9/c1-16(7-10-24-27(35)28(36,15-29)14-21(39-24)13-26(33)34)6-9-23-17(2)12-22(19(4)38-23)30-25(32)11-8-18(3)37-20(5)31/h6-8,10-11,17-19,21-24,27,35-36H,9,12-15H2,1-5H3,(H,30,32)(H,33,34)/b10-7+,11-8-,16-6+/t17-,18-,19+,21+,22+,23-,24+,27+,28+/m0/s1 |
InChI Key |
GAXKYFBEYVVCBB-FUDLAKRJSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@H](O2)CC(=O)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)CC(=O)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


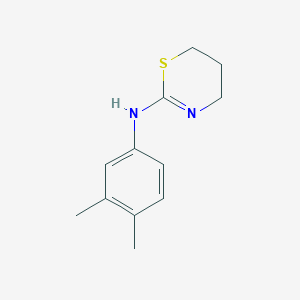

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)

![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
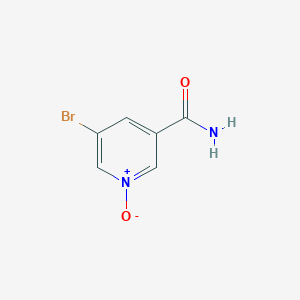
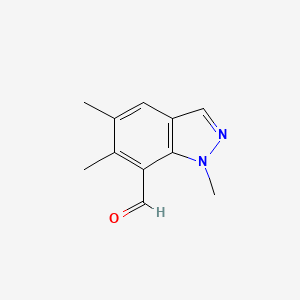
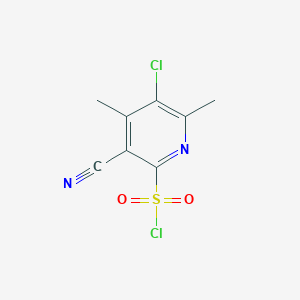
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
